molecular formula C43H57NO15 B14178718 4-O-Methylaclacinomycin N CAS No. 79146-61-5

4-O-Methylaclacinomycin N

Cat. No.: B14178718
CAS No.: 79146-61-5
M. Wt: 827.9 g/mol
InChI Key: KVIIANFYTFTSTQ-UHFFFAOYSA-N
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Description

4-O-Methylaclacinomycin N is a derivative of aclacinomycin, a type of anthracycline antibiotic. It is known for its antitumor properties and is used in cancer research and treatment. The compound has a complex molecular structure with the molecular formula C43H57NO15 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Methylaclacinomycin N involves multiple steps, starting from aclacinomycin A. The key step is the methylation of the hydroxyl group at the 4-position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and efficacy. Techniques such as high-performance liquid chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

4-O-Methylaclacinomycin N undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The methoxy group at the 4-position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities.

Scientific Research Applications

4-O-Methylaclacinomycin N has a wide range of applications in scientific research:

Mechanism of Action

4-O-Methylaclacinomycin N exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound targets topoisomerase II, an enzyme crucial for DNA replication .

Properties

CAS No.

79146-61-5

Molecular Formula

C43H57NO15

Molecular Weight

827.9 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5-dihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C43H57NO15/c1-9-43(51)18-29(34-23(36(43)42(50)53-8)15-24-35(39(34)49)38(48)33-22(37(24)47)11-10-12-28(33)52-7)57-31-16-25(44(5)6)40(20(3)55-31)59-32-17-27(46)41(21(4)56-32)58-30-14-13-26(45)19(2)54-30/h10-12,15,19-21,25-27,29-32,36,40-41,45-46,49,51H,9,13-14,16-18H2,1-8H3

InChI Key

KVIIANFYTFTSTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)OC)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O

Origin of Product

United States

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